6-Ethyl-2-(methylthio)thieno[2,3-d]pyrimidin-4(1H)-one
Description
6-Ethyl-2-(methylthio)thieno[2,3-d]pyrimidin-4(1H)-one is a heterocyclic compound featuring a fused thiophene-pyrimidine core. This scaffold is notable for its structural resemblance to biologically active molecules like psoralen, a natural furocoumarin with DNA-intercalating properties . The compound’s 6-ethyl and 2-(methylthio) substituents modulate its electronic, steric, and pharmacokinetic profiles, making it a candidate for drug discovery. Thieno[2,3-d]pyrimidin-4(1H)-one derivatives are widely explored for their anticancer, antimicrobial, and enzyme-inhibitory activities .
Properties
IUPAC Name |
6-ethyl-2-methylsulfanyl-3H-thieno[2,3-d]pyrimidin-4-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10N2OS2/c1-3-5-4-6-7(12)10-9(13-2)11-8(6)14-5/h4H,3H2,1-2H3,(H,10,11,12) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UMSFICIFOLLTRV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC2=C(S1)N=C(NC2=O)SC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10N2OS2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
226.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Thiourea-Mediated Cyclization
A foundational approach involves cyclocondensation of ethyl-3-oxobutanoate with thiourea in alkaline ethanol. This method, adapted from Barmaki et al., generates the pyrimidinone core through ring-closing reactions. For the target compound, modification with ethyl acetoacetate introduces the 6-ethyl group during cyclization:
Reaction conditions: 15 hours under reflux, yielding 68–72% after recrystallization.
Thiophene-Pyrimidine Fusion
Alternative protocols employ pre-formed thiophene intermediates. For example, reacting 2-aminothiophene-3-carboxylates with methyl isothiocyanate in dry benzene with triethylamine catalyzes cyclization to form the thieno[2,3-d]pyrimidine scaffold. Ethyl group incorporation at position 6 requires ethyl-substituted thiophene precursors, synthesized via Claisen condensation of ethyl acetoacetate with sulfur-containing reagents.
Functionalization with Methylthio and Ethyl Groups
Ethyl Group Positioning
The 6-ethyl substituent is typically introduced early via β-keto ester precursors. Ethyl-3-oxobutanoate serves as a starting material, undergoing cyclocondensation with thiourea to fix the ethyl group at position 6. Alternative routes utilize Friedel-Crafts acylation on thiophene derivatives, though this risks regiochemical ambiguity.
Optimization and Reaction Conditions
Solvent and Catalyst Effects
Temperature and Time
-
Methylation with methyl iodide proceeds optimally at reflux (56–60°C) for 1 hour.
-
Prolonged heating (>2 hours) degrades the thienopyrimidinone core, lowering yields by 15–20%.
Characterization and Analytical Data
Successful synthesis is confirmed through spectroscopic and chromatographic methods:
Table 1: Spectral Data for 6-Ethyl-2-(methylthio)thieno[2,3-d]pyrimidin-4(1H)-one
Comparative Analysis of Synthetic Routes
Table 2: Yield and Efficiency Across Methods
| Method | Yield (%) | Purity (%) | Key Advantage |
|---|---|---|---|
| Cyclocondensation + Alkylation | 82 | 95 | High regioselectivity |
| Pre-functionalized Thiophene | 75 | 89 | Shorter reaction time |
| Friedel-Crafts Acylation | 63 | 78 | Avoids toxic solvents |
Chemical Reactions Analysis
Alkylation Reactions
The methylthio group at position 2 undergoes nucleophilic substitution with alkyl halides under basic conditions.
Example :
Reagents : Methyl iodide, K₂CO₃, acetonitrile, rt, 2 h
Product : 3-Ethyl-6-methyl-2-(methylthio)thieno[3,2-d]pyrimidin-4(3H)-one
Yield : 75%
Key Data :
Oxidation to Sulfonyl Derivatives
The methylthio group is oxidized to a methylsulfonyl group using meta-chloroperbenzoic acid (m-CPBA).
Example :
Reagents : 75% m-CPBA, dichloromethane, rt, 2 h
Product : 3-Ethyl-6-methyl-2-(methylsulfonyl)thieno[3,2-d]pyrimidin-4(3H)-one
Yield : 66%
Key Data :
Substitution with Hydrazine Derivatives
The methylthio group is replaced by hydrazine-based nucleophiles to form hydrazinyl derivatives.
Example :
Reagents : Hydrazine hydrate, ethanol, reflux
Product : 2-Hydrazinyl-6-ethylthieno[2,3-d]pyrimidin-4(1H)-one
Conditions : 2 h reflux, followed by acidification .
Condensation with Carbonyl Compounds
The compound participates in Knoevenagel-type condensations with aldehydes.
Example :
Reagents : Aromatic aldehydes (e.g., benzaldehyde), ethanol, reflux
Product : 2-(Arylideneamino)-6-ethylthieno[2,3-d]pyrimidin-4(1H)-ones
Typical Yields : 65–80%
Characterization :
Acylation Reactions
The sulfur atom undergoes S-acylation with acyl chlorides.
Example :
Reagents : Acetyl chloride, dimethylformamide (DMF), rt
Product : S-Acetyl-6-ethyl-2-(methylthio)thieno[2,3-d]pyrimidin-4(1H)-one
Key Data :
Cyclization with Epoxides
Reaction with epoxides (e.g., 2-(chloromethyl)oxirane) yields fused heterocycles.
Reagents : 2-(Chloromethyl)oxirane, KOH, aqueous medium
Product : 2-((Oxiran-2-yl)methylthio)-6-ethylthieno[2,3-d]pyrimidin-4(1H)-one
Yield : 68%
Application : Intermediate for bioactive compounds .
Metal Complex Formation
The compound forms coordination complexes with transition metals.
Example :
Reagents : CuSO₄, aqueous KOH
Product : Copper(II) complex of 6-ethyl-2-(methylthio)thieno[2,3-d]pyrimidin-4(1H)-one
Characterization :
Thiol-Disulfide Exchange
The methylthio group participates in thiol-disulfide interchange reactions.
Reagents : Thiols (e.g., glutathione), phosphate buffer, pH 7.4
Product : Mixed disulfide derivatives
Applications : Prodrug design for redox-sensitive drug delivery .
Scientific Research Applications
Chemical Characteristics
- Molecular Formula : C9H10N2OS2
- Molecular Weight : 226.32 g/mol
- Melting Point : 205-207 °C
- Boiling Point : 399.1 °C (predicted)
The compound features an ethyl group at the 6-position and a methylthio group at the 2-position of the pyrimidine ring, contributing to its distinct chemical properties and biological activities .
Biological Activities
Research has indicated that 6-Ethyl-2-(methylthio)thieno[2,3-d]pyrimidin-4(1H)-one exhibits several biological activities:
- Antitumor Activity : Similar compounds have demonstrated antitumor effects, suggesting that this compound may also possess this activity .
- Antimicrobial Activity : Preliminary studies suggest that derivatives of thieno[2,3-d]pyrimidines exhibit antimicrobial properties against various bacterial strains .
Antitumor Potential
A study examined the antitumor effects of various thieno[2,3-d]pyrimidine derivatives, including this compound. The results indicated a significant reduction in tumor cell viability in vitro compared to control groups. This suggests a potential pathway for developing new anticancer agents based on this compound's structure .
Antimicrobial Efficacy
Another study focused on the antimicrobial activity of thieno[2,3-d]pyrimidine derivatives against Escherichia coli and Staphylococcus aureus. The results showed that modifications at the methyl and ethyl positions influenced antimicrobial potency. The findings support further investigation into optimizing these compounds for clinical use .
Mechanism of Action
The mechanism of action of 6-Ethyl-2-(methylthio)thieno[2,3-d]pyrimidin-4(1H)-one involves its interaction with specific molecular targets and pathways. For instance, its neuroprotective effects are
Biological Activity
6-Ethyl-2-(methylthio)thieno[2,3-d]pyrimidin-4(1H)-one is a heterocyclic compound characterized by its thieno[2,3-d]pyrimidine core structure. With the molecular formula and a molecular weight of approximately 226.32 g/mol, this compound has garnered attention in medicinal chemistry for its potential biological activities. This article explores the biological activity of this compound, summarizing findings from various studies, including synthesis methods, structure-activity relationships (SAR), and case studies.
Chemical Structure and Properties
The compound features an ethyl group at the 6-position and a methylthio group at the 2-position of the pyrimidine ring. This unique structure contributes to its diverse biological activities.
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 226.32 g/mol |
| CAS Number | 724745-33-9 |
| Melting Point | 205-207 °C |
| LogP | 2.26890 |
Antitumor Activity
Recent studies have shown that derivatives of thieno[2,3-d]pyrimidine, including this compound, exhibit significant antitumor properties. For instance, a study by Elmongy et al. (2022) evaluated various thieno[2,3-d]pyrimidine derivatives against breast cancer cell lines (MDA-MB-231). The results indicated that many compounds exhibited cytotoxic effects with IC50 values ranging from 27.6 μM to lower concentrations depending on substituents and structural modifications .
Structure-Activity Relationships (SAR)
The SAR analysis reveals that modifications at different positions of the thieno[2,3-d]pyrimidine ring significantly influence biological activity. For example:
- Compounds with electron-withdrawing groups exhibited stronger cytotoxic activity.
- The presence of the methylthio group at the 2-position enhances interaction with biological targets.
A summary of related compounds and their activities is provided below:
| Compound Name | Molecular Formula | Biological Activity |
|---|---|---|
| 6-Ethylthieno[2,3-d]pyrimidin-4(1H)-one | Antitumor | |
| 6-Methylthieno[2,3-d]pyrimidin-4(1H)-one | Antimicrobial | |
| 5-Methylthieno[2,3-d]pyrimidin-4(1H)-one | Kinase inhibition |
Case Studies
- Triple-Negative Breast Cancer : A series of synthesized thieno[2,3-d]pyrimidine derivatives were tested for their ability to inhibit tumor cell proliferation. The most potent compound showed an IC50 value significantly lower than that of standard chemotherapeutics like paclitaxel .
- Microtubule Targeting : Another study investigated the effects of thieno[2,3-d]pyrimidines on microtubule depolymerization in cancer cells. Compounds that caused at least 50% depolymerization were further evaluated for antiproliferative potency .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Effects on Pharmacological Activity
The pharmacological activity of thieno[2,3-d]pyrimidin-4(1H)-one derivatives is highly substituent-dependent. Below is a comparative analysis of key analogs:
Physicochemical Properties
Key differences in physicochemical properties influence drug-likeness:
| Compound | Molecular Formula | Molecular Weight | logP (Predicted) | PSA (Ų) |
|---|---|---|---|---|
| 6-Ethyl-2-(methylthio)-thieno[2,3-d]pyrimidin-4(1H)-one | C₉H₁₀N₂OS₂ | 242.32 | 2.5–3.0 | 74.25 |
| 5,6-Dimethyl-3-phenyl analog | C₁₅H₁₃N₂OS₂ | 301.40 | 3.2–3.7 | 74.25 |
| 2,6-Diethylthieno[2,3-d]pyrimidin-4(1H)-one | C₁₀H₁₂N₂OS | 208.28 | 2.5–3.0 | 74.25 |
| 7-Alcanoyl-pyrido-fused analog | C₁₄H₁₅N₃O₂S | 289.35 | 1.8–2.3 | 85.90 |
- Polar Surface Area (PSA) : All analogs exhibit moderate PSA (~74 Ų), suggesting reasonable oral bioavailability .
Q & A
Q. What are the common synthetic routes for 6-Ethyl-2-(methylthio)thieno[2,3-d]pyrimidin-4(1H)-one and its derivatives?
The synthesis typically involves alkylation of the thio group and subsequent functionalization. For example:
- Methylation : 6-Methyl-2-thiopyrimidin-4(3H)-one can be methylated using dimethyl sulfate (DMS) in K2CO3/EtOH or methyl iodide (MeI) in MeONa/MeOH, yielding 6-methyl-2-methylthio-pyrimidin-4(3H)-one derivatives with high yields .
- Reductive Amination : Thieno[2,3-d]pyrimidine-6-carbaldehyde derivatives react with aromatic amines under reductive conditions (e.g., NaBH3CN, pH 6) to form 6-arylaminomethyl derivatives. Dess-Martin periodinane (DMP) is effective for oxidizing intermediates, achieving up to 91% yield .
Q. What spectroscopic techniques are used to characterize this compound and its derivatives?
Key methods include:
- 1H/13C NMR : Confirms substituent positions and purity. For example, 6-ethyl derivatives show characteristic ethyl triplet signals at δ ~1.2–1.4 ppm (CH3) and δ ~2.4–2.7 ppm (CH2) .
- IR Spectroscopy : Detects functional groups like C=O (~1700 cm<sup>−1</sup>) and NH2 (~3200–3320 cm<sup>−1</sup>) .
- Mass Spectrometry (HRMS) : Validates molecular weight and fragmentation patterns .
- Elemental Analysis : Confirms composition (e.g., C, H, N, S) within ±0.4% of theoretical values .
Q. What are the solubility properties and handling precautions for this compound?
- Solubility : Generally insoluble in water but soluble in polar aprotic solvents (e.g., DMF, DMSO) and dioxane .
- Safety : Handle with gloves and eye protection. Avoid inhalation; store in a cool, dry place under inert gas (e.g., Ar) due to potential oxidation or moisture sensitivity .
Advanced Research Questions
Q. How do substituents on the aryl ring influence biological activity (e.g., anticonvulsant, anticancer)?
Substituents modulate electronic and steric effects, impacting target binding. For example:
- Electron-Withdrawing Groups (e.g., Cl, Br): Enhance anticonvulsant activity by increasing membrane permeability .
- Hydrophobic Moieties (e.g., naphthyl): Improve VEGFR-2 inhibition by occupying allosteric pockets .
| Substituent (Position) | Biological Activity | Reference |
|---|---|---|
| 4-Cl (phenyl) | Anticonvulsant EC50 = 12 µM | |
| 3,5-diCl (phenyl) | DHFR IC50 = 0.8 nM | |
| 2-Naphthyl (thioether) | VEGFR-2 Kd = 4.2 µM |
Q. How can molecular docking and MD simulations guide derivative design?
- Docking : Predict binding modes to targets like VEGFR-2 or DHFR. For instance, the thieno[2,3-d]pyrimidin-4(3H)-one core occupies hinge regions, while oxadiazole spacers align with linker domains .
- MD Simulations : Assess stability of ligand-receptor complexes over 100 ns trajectories. Derivatives with lower RMSD (<2 Å) show sustained binding .
Q. What strategies optimize synthesis yield and purity?
- Microwave-Assisted Synthesis : Reduces reaction time (e.g., from 24 h to 30 min) and improves yields by 15–20% .
- Solvent-Free Conditions : Minimizes byproducts; e.g., cyclocondensation of 2-aminothiophenes under neat conditions achieves >85% purity .
- Column Chromatography : Use silica gel with gradient elution (hexane:EtOAc) to isolate isomers (e.g., 4a vs. 4b) .
Q. How are enzyme inhibition assays (e.g., DHFR, VEGFR-2) conducted for these derivatives?
- DHFR Assay : Measure NADPH oxidation at 340 nm using recombinant human DHFR. IC50 values are calculated from dose-response curves (e.g., 0.8 nM for 2e ).
- VEGFR-2 Kinase Assay : Use fluorescence polarization to monitor ATP competition. Derivatives with IC50 < 1 µM are prioritized .
Methodological Considerations
- Contradictions in Data : Some studies report divergent activities for similar substituents (e.g., 4-OMe groups enhance anticonvulsant activity in but reduce VEGFR-2 binding in ). Cross-validate using orthogonal assays.
- Analytical Pitfalls : Overlapping NMR signals (e.g., ethyl vs. methylthio groups) require DEPT-135 or 2D-COSY for resolution .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
